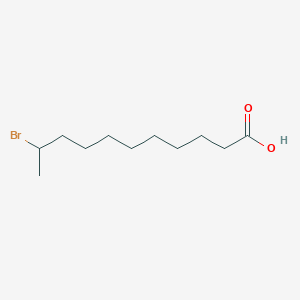

10-Bromoundecanoic acid

Description

Significance of Long-Chain Bromoalkanoic Acids in Organic Synthesis

Long-chain bromoalkanoic acids, which are saturated straight-chain dicarboxylic acids with ten or more carbon atoms, are particularly important as bifunctional molecules. magtech.com.cn They possess a carboxyl group at one end and a bromine atom at or near the other end of a long methylene (B1212753) chain. This structure makes them versatile building blocks or intermediates in the synthesis of a wide array of complex molecules and materials. magtech.com.cnchemicalbull.com

The carboxyl group can undergo typical reactions such as esterification and amidation, while the bromine atom provides a site for nucleophilic substitution or the formation of organometallic reagents. smolecule.com This dual reactivity allows for the construction of long-chain compounds with specific functionalities at each terminus. Key applications include:

Polymer Chemistry : They serve as monomers or modifiers for specialty polymers like polyamides and polyesters, where the long aliphatic chain imparts flexibility and other desirable mechanical properties. magtech.com.cnchemicalbull.com

Pharmaceuticals and Agrochemicals : These acids are used as precursors for synthesizing biologically active molecules, where the lipid chain can influence membrane permeability and interaction with biological targets. nih.gov

Surfactants and Lubricants : The amphiphilic nature derived from the polar carboxyl head and the nonpolar bromo-alkyl tail is useful in the production of surfactants and lubricants. magtech.com.cn

Functional Materials : The reactive bromine atom allows for grafting these molecules onto surfaces or into larger molecular architectures to create materials with specific properties. smolecule.com

The synthesis of these compounds often involves the bromination of the corresponding alkanoic acid or the oxidation of a bromo-alcohol. chemicalbook.com Research has also focused on intermolecular reactions between alkanoate ions and alkyl bromides to understand the reaction kinetics, which serves as a model for the lactonization of ω-bromoalkanoate ions. rsc.org

Isomeric Considerations: 10-Bromoundecanoic Acid and Related ω-Bromoalkanoic Acids

Isomerism plays a critical role in the chemistry of bromoalkanoic acids, as the position of the bromine atom along the carbon chain dictates the compound's reactivity and synthetic utility. This compound is a positional isomer of other bromoundecanoic acids, most notably 11-bromoundecanoic acid, which is an ω-bromoalkanoic acid (meaning the bromine is on the terminal carbon).

The synthesis of these two isomers from a common precursor, 10-undecenoic acid, highlights the importance of controlling reaction conditions.

This compound : Is formed through the hydrobromination of 10-undecenoic acid where hydrogen bromide (HBr) adds across the double bond. In the absence of oxygen or radical initiators, the reaction follows Markovnikov's rule, but the addition to a terminal alkene can be complex. More specifically, it is described as an anti-Markovnikov addition in some contexts, proceeding without oxygen to favor bromine attachment at the 10th carbon. It is considered a byproduct in the industrial production of nylon-11.

11-Bromoundecanoic Acid : Is preferentially formed when the hydrobromination of 10-undecenoic acid is carried out in the presence of oxygen or a radical initiator like benzoyl peroxide. This radical-initiated process follows an anti-Markovnikov pathway, leading to the bromine atom adding to the terminal (11th) carbon. This isomer is a key intermediate in the synthesis of nylon-11. smolecule.com

The difference in the bromine atom's location, even by a single carbon, affects the physical properties and the steric hindrance around the reactive C-Br bond, influencing subsequent reactions. While both are white or beige crystalline solids, their melting points differ slightly. smolecule.com

| Property | This compound | 11-Bromoundecanoic acid |

|---|---|---|

| CAS Number | 18294-93-4 sigmaaldrich.com | 2834-05-1 |

| Molecular Formula | C₁₁H₂₁BrO₂ indiamart.com | C₁₁H₂₁BrO₂ |

| Molecular Weight | 265.19 g/mol smolecule.com | 265.19 g/mol |

| Bromine Position | Carbon 10 | Carbon 11 (Terminal) |

| Synthesis Precursor | 10-Undecenoic acid | 10-Undecenoic acid |

| Synthesis Condition | Hydrobromination, typically in the absence of oxygen/peroxides | Radical-initiated hydrobromination (e.g., with benzoyl peroxide) |

| Melting Point | 45-48 °C smolecule.com | 48–57 °C |

| Boiling Point | 173-174 °C (at reduced pressure) smolecule.com | 173–174 °C (at 2 mmHg) |

| Solubility | Insoluble in water smolecule.com | Sparingly soluble in water |

Other related ω-bromoalkanoic acids, such as 8-bromooctanoic acid and 10-bromodecanoic acid, serve similar roles as synthetic intermediates, with the chain length being a key variable for tailoring the properties of the final products. ontosight.ai

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its utility as a versatile chemical building block, stemming from its bifunctional nature. smolecule.com Research trajectories can be summarized as follows:

Polymer and Materials Science : A significant area of research involves using this compound as an intermediate or monomer in polymer synthesis. chemicalbull.com For example, it is a known byproduct from the production of nylon-11 and can be a precursor for synthesizing 10-aminoundecanoic acid, a monomer used in specialty polyamides. Research has also demonstrated its use in preparing functional materials, such as alkylcarboxylate-grafted polyethylenimine, which has potential applications in gene delivery systems. smolecule.com

Organic Synthesis and Derivatization : The compound serves as a precursor for a variety of derivatives through reactions at its two functional groups. smolecule.com The carboxylic acid end can be converted to esters and amides, while the bromine atom can be replaced via nucleophilic substitution, allowing for the synthesis of more complex molecules. smolecule.com These reactions are fundamental in creating novel compounds for various applications, including pharmaceuticals and fragrances. smolecule.com

Biochemical and Antimicrobial Studies : The structural similarity of this compound to natural fatty acids has prompted investigations into its biological activity. Its lipophilic character allows it to integrate into cell membranes, potentially affecting membrane fluidity and function. Studies have explored the antimicrobial properties of various brominated fatty acids, with some results indicating inhibitory effects against certain bacterial strains. In a recent study, 11-bromoundecanoic acid was identified as a potential biomarker for the detection of Salmonella in raw chicken meat using gas chromatography-mass spectrometry (GC-MS), suggesting a possible diagnostic application for related brominated fatty acids. bohrium.com

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 18294-93-4 | indiamart.com |

| Molecular Formula | C₁₁H₂₁BrO₂ | indiamart.com |

| Molecular Weight | 265.19 g/mol | smolecule.com |

| Appearance | White to beige crystalline solid | smolecule.com |

| Melting Point | 45 to 48 °C | smolecule.com |

| Boiling Point | 173-174 °C (at reduced pressure) | smolecule.com |

| Solubility | Insoluble in water | smolecule.com |

| SMILES | CC(CCCCCCCCC(=O)O)Br | smolecule.com |

| InChI Key | GRTAZJUBVKWZPH-UHFFFAOYSA-N | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

10-bromoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTAZJUBVKWZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337559 | |

| Record name | 10-Bromoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18294-93-4 | |

| Record name | 10-Bromoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10 Bromoundecanoic Acid

Direct Bromination Strategies

Direct bromination of a saturated alkanoic acid chain at a specific, non-activated position, such as the tenth carbon, is inherently difficult due to a lack of selectivity.

The direct bromination of undecanoic acid to selectively produce 10-bromoundecanoic acid is not a standard or efficient method. Classic reactions like the Hell-Volhard-Zelinsky reaction, which uses a catalyst like phosphorus tribromide (PBr₃), result in the bromination at the alpha-carbon (C-2) position, not the C-10 position. While various catalysts can facilitate bromination, achieving high regioselectivity at the omega-1 (C-10) position of a saturated carboxylic acid is challenging and generally not practical for synthesis. Alternative methods, such as the Hunsdiecker reaction, involve the decarboxylation of a silver carboxylate to form an alkyl halide. byjus.comwikipedia.org This reaction, however, results in a shorter carbon chain and is therefore not suitable for converting undecanoic acid to this compound. byjus.comwikipedia.org

The use of elemental bromine for the direct halogenation of undecanoic acid typically requires conditions such as UV light to initiate a free-radical chain reaction. However, this process lacks selectivity and would lead to a complex mixture of brominated isomers at various positions along the carbon chain, making the isolation of pure this compound extremely difficult. smolecule.com Therefore, this method is not considered a viable synthetic route for obtaining the target compound with any reasonable yield or purity.

Bromination of Undecanoic Acid via Specific Catalysis

Hydrobromination of Unsaturated Precursors

The most effective and widely used method for synthesizing this compound is through the hydrobromination of 10-undecenoic acid. This approach offers high control over the regioselectivity of the bromine addition.

The addition of hydrogen bromide (HBr) across the terminal double bond of 10-undecenoic acid is the preferred industrial and laboratory-scale synthesis. wikipedia.org This reaction can be directed to yield the anti-Markovnikov product, where the bromine atom attaches to the less substituted carbon (C-10), or the Markovnikov product, with the bromine on the more substituted carbon (C-11). For the synthesis of this compound, conditions favoring the Markovnikov product are required. However, the anti-Markovnikov addition is often discussed in the context of its isomer, 11-bromoundecanoic acid, which is a major byproduct under certain conditions. wikipedia.org

The regiochemical outcome of HBr addition to an alkene is determined by the reaction mechanism. In the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), the reaction proceeds via a free-radical chain mechanism. organicchemistrytutor.comlibretexts.orgorgoreview.com

The process begins with the initiator decomposing to form radicals. These radicals then abstract a hydrogen atom from HBr, generating a bromine radical (Br•). libretexts.orgorgoreview.com The bromine radical adds to the terminal carbon of the double bond in 10-undecenoic acid. This addition occurs at the C-10 position, forming a more stable secondary radical at the C-11 position. libretexts.org This intermediate radical then abstracts a hydrogen atom from another HBr molecule to yield the final anti-Markovnikov product, 11-bromoundecanoic acid, and a new bromine radical to continue the chain. wikipedia.orglibretexts.org

Conversely, to obtain the desired this compound (the Markovnikov product), the reaction must proceed through an ionic mechanism, which involves the formation of a carbocation intermediate. This is typically achieved by strictly excluding radical initiators and sources of radicals, such as oxygen or peroxides. rsc.org In this ionic pathway, the proton from HBr adds to the less substituted carbon (C-10), forming a more stable secondary carbocation at C-11. The subsequent attack by the bromide ion (Br-) on this carbocation would lead to 11-bromoundecanoic acid. Therefore, the formation of this compound as the major product from 10-undecenoic acid is often cited as a byproduct of the anti-Markovnikov synthesis under non-ideal conditions, rather than the primary goal of a radical-initiated reaction. Some sources indicate that the presence of oxygen can favor the formation of 11-bromoundecanoic acid, while its absence promotes the formation of the 10-bromo isomer.

The primary positional isomer and byproduct in the synthesis of this compound is 11-bromoundecanoic acid. wikipedia.org The ratio of these two isomers is highly dependent on the reaction conditions.

Radical Conditions: In the presence of radical initiators like benzoyl peroxide, the anti-Markovnikov product, 11-bromoundecanoic acid, is overwhelmingly favored, with yields reported to be as high as 95%. wikipedia.org The Markovnikov product, this compound, is formed as a minor byproduct in this case, often in yields of 2-5%.

Ionic Conditions: To favor the Markovnikov product (this compound), the reaction must be performed while rigorously excluding radical initiators and UV light. However, even under these conditions, achieving perfect selectivity can be difficult, and a mixture of isomers is often obtained.

Other potential byproducts can include dibrominated species if an excess of the brominating agent is used. The table below summarizes the expected product distribution based on the reaction mechanism.

| Reaction Condition | Primary Mechanism | Major Product | Minor Product | Initiator Example |

| Presence of Peroxides/UV Light | Radical Addition | 11-Bromoundecanoic acid | This compound | Benzoyl Peroxide (BPO) |

| Absence of Peroxides/UV Light | Ionic (Electrophilic) Addition | This compound | 11-Bromoundecanoic acid | None |

Anti-Markovnikov Addition of Hydrogen Bromide to 10-Undecenoic Acid

Impact of Reaction Conditions: Temperature, Solvent Polarity, and HBr Addition Rate

The synthesis of brominated undecanoic acids via the hydrobromination of 10-undecenoic acid is highly sensitive to reaction conditions. Control over temperature, solvent polarity, and the rate of hydrogen bromide (HBr) addition is critical for directing the regioselectivity of the reaction and minimizing the formation of byproducts.

Temperature: Reaction temperature is a key factor in controlling the outcome of the hydrobromination. To suppress thermal side reactions and competing ionic pathways, temperatures are typically kept low. Optimal temperature ranges are reported to be between -50°C and 20°C, with a preferred range of -30°C to 0°C. google.com Specifically, maintaining a temperature between 0–5°C is effective in minimizing unwanted side reactions. In some industrial tower processes, the initial temperature of the undecylenic acid solution is cooled to -10°C before it encounters the HBr gas. google.com

Solvent Polarity: The choice of solvent influences the solubility of HBr and the stability of the reaction intermediates. The hydrobromination can be conducted in both polar and apolar solvents, though apolar solvents are generally preferred. msu.edu Inert solvents such as hexane (B92381), benzene (B151609), and methylene (B1212753) chloride are often used to avoid competing addition reactions from the solvent itself. msu.edu Toluene (B28343) and tetrahydrofuran (B95107) (THF) are noted as effective solvents for ensuring optimal HBr solubility. In industrial settings, mixtures of benzene and toluene have been utilized. google.com The rate of reaction is generally greater in more polar solvents like nitromethane (B149229) compared to non-polar solvents such as cyclohexane, due to the polar nature of the reaction intermediates. msu.edu

HBr Addition Rate and Concentration: A gradual or slow addition of HBr is recommended to enhance regioselectivity and prevent localized overheating. The HBr reagent is typically used in molar excess, with ratios from 0.1% to 100% molar excess being reported as preferable. google.com In some continuous industrial processes, gaseous HBr is introduced in a counter-current flow against the liquid undecylenic acid solution, allowing for a controlled reaction rate. google.com

The table below summarizes the impact of various reaction conditions on the hydrobromination of 10-undecenoic acid.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0°C to -30°C | Suppresses thermal side reactions and unwanted ionic pathways. google.com |

| Solvent | Apolar (e.g., Toluene, Hexane) | Ensures good HBr solubility while preventing solvent participation in the reaction. msu.edu |

| HBr Addition | Slow/Gradual | Reduces local overheating and improves regioselectivity. |

| HBr Concentration | Molar Excess (e.g., 1.2:1 to 1.5:1) | Helps drive the reaction to completion. google.com |

Mechanistic Investigations of Oxygen Effect on Hydrobromination Regiochemistry

The regiochemical outcome of HBr addition to 10-undecenoic acid is famously dictated by the presence or absence of oxygen or other radical initiators, a phenomenon known as the "peroxide effect" or the Kharasch effect. byjus.com This effect determines whether the addition follows Markovnikov's rule to yield this compound or the anti-Markovnikov rule to produce 11-bromoundecanoic acid.

Ionic Mechanism (Markovnikov Addition): In the strict absence of oxygen and peroxides, HBr adds to the alkene via an electrophilic (ionic) addition mechanism. libretexts.org The reaction is initiated by the protonation of the double bond by HBr. This protonation occurs at the terminal carbon (C11), which bears more hydrogen atoms, to form a more stable secondary carbocation at the C10 position. masterorganicchemistry.com The subsequent attack of the bromide ion (Br⁻) on this carbocation results in the formation of the Markovnikov product, This compound . masterorganicchemistry.com

Free-Radical Mechanism (Anti-Markovnikov Addition): In the presence of oxygen, peroxides (like benzoyl peroxide), or UV light, the reaction mechanism switches to a free-radical chain reaction. chemistrysteps.comchemguide.co.uk This process is significantly faster than the ionic pathway. libretexts.org

Initiation: The peroxide generates a radical, which then abstracts a hydrogen atom from HBr to produce a bromine radical (Br•). chemistrysteps.comchemguide.co.uk

Propagation: The bromine radical adds to the terminal carbon (C11) of the undecenoic acid double bond. This addition occurs at the less substituted carbon to generate the more stable secondary radical at the C10 position. libretexts.orgchemistrysteps.com This radical then abstracts a hydrogen atom from another HBr molecule, yielding the anti-Markovnikov product, 11-bromoundecanoic acid , and a new bromine radical to continue the chain. libretexts.org

Therefore, the synthesis of this compound requires the careful exclusion of oxygen and other radical initiators to favor the ionic pathway, while the production of 11-bromoundecanoic acid is deliberately carried out in the presence of such species. google.com

Industrial Hydrobromination Processes Utilizing Column or Tower Devices

On an industrial scale, the hydrobromination of undecylenic acid is often performed in continuous or semi-continuous reactors, such as packed columns or towers, to ensure efficient mixing, heat transfer, and high throughput. google.com These processes are typically optimized for the production of 11-bromoundecanoic acid, a key precursor for Nylon-11.

One patented industrial process utilizes a tower filled with Raschig rings. google.com In this setup, a solution of undecylenic acid, dissolved in a benzene and toluene mixture, is cooled to -10°C and allowed to flow down the tower. Simultaneously, a gaseous mixture of hydrobromic acid and air is introduced into the bottom of the tower, creating a counter-current flow. The reaction is exothermic, causing the temperature within a specific zone of the column to rise to approximately 30°C. This method reportedly achieves yields of 11-bromoundecanoic acid in the range of 95% to 97%. google.com

Another described industrial method involves a two-step process of absorption and reaction using a series of large-capacity columns. A toluene solution of undecylenic acid and a catalyst is treated with gaseous HBr to facilitate the hydrobromination. google.com

Conversion from Pre-functionalized Analogues

Oxidation of 10-Bromodecanol (B1266680) to Carboxylic Acid

An alternative synthetic route to ω-bromo-carboxylic acids involves the oxidation of the corresponding ω-bromo-alcohols. This two-step approach, which first introduces the bromine and alcohol functionalities followed by oxidation, can circumvent regioselectivity issues associated with direct hydrobromination of an unsaturated acid.

For instance, a compound like 10-bromodecanol can serve as a precursor. The primary alcohol group (-CH₂OH) can be oxidized to a carboxylic acid group (-COOH) using standard oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones' reagent (chromic acid, H₂CrO₄). The reaction with KMnO₄ proceeds through a ketone intermediate, and using an excess of the oxidant ensures complete conversion to the carboxylic acid. Similarly, Jones' reagent is effective for oxidizing primary alcohols to carboxylic acids. amazonaws.com This methodology provides a reliable pathway to bromo-functionalized fatty acids from pre-functionalized alkanes.

Grignard Reaction-Based Approaches for Bromine Introduction

Grignard reactions provide a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of carboxylic acids. The most common Grignard-based method for preparing a carboxylic acid is the carboxylation of an organomagnesium halide (Grignard reagent) with carbon dioxide (dry ice). libretexts.org

The general mechanism involves two main steps:

Grignard Reagent Formation: An alkyl or aryl halide is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (R-MgX).

Carboxylation: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂. This addition reaction forms a magnesium carboxylate salt. libretexts.org

Protonation: The salt is then treated with a strong aqueous acid (e.g., H₃O⁺) in a work-up step to protonate the carboxylate, yielding the final carboxylic acid.

To synthesize a bromo-carboxylic acid like this compound using this approach, one would need to start with a precursor that contains both a bromine atom at the desired position and a halide suitable for Grignard formation, which can be challenging due to the potential for intramolecular reactions. A statement suggesting the direct reaction of a Grignard reagent derived from undecanoic acid with bromine is chemically unfeasible, as the acidic proton of the carboxylic acid would destroy the Grignard reagent. smolecule.com A valid Grignard-based synthesis would require a carefully chosen bifunctional starting material and protection of the acidic group if necessary.

Chemical Reactivity and Derivatization Pathways of 10 Bromoundecanoic Acid

Nucleophilic Substitution Reactions at the Bromine Center

The primary mode of reactivity for the bromine atom in 10-bromoundecanoic acid is its role as a leaving group in nucleophilic substitution (SN2) reactions. An array of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom bonds and a wide range of functionalized undecanoic acid derivatives.

The conversion of this compound to its corresponding hydroxyl derivative, 10-hydroxyundecanoic acid, is a classic example of nucleophilic substitution. This transformation is typically achieved by hydrolysis, where the bromide is displaced by a hydroxide (B78521) ion.

Detailed research findings show that this reaction can be performed by heating the bromo-acid in an aqueous solution of a strong base, such as potassium hydroxide. rsc.org In a procedure analogous to the synthesis of the isomeric 11-hydroxyundecanoic acid, a mixture of the bromo-acid and a 2 M aqueous potassium hydroxide solution is stirred at elevated temperatures (e.g., 100 °C) for several hours to ensure complete conversion. rsc.org The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, acidification of the reaction mixture precipitates the 10-hydroxyundecanoic acid product. It is noteworthy that the formation of hydroxy-acids is often an undesired side reaction during other substitutions, such as ammonolysis, if conditions are not carefully controlled. google.comgoogleapis.com

An alternative, modern approach involves enzymatic catalysis. The oleate (B1233923) hydratase from Elizabethkingia meningoseptica has been shown to catalyze the hydration of unsaturated fatty acids to produce hydroxyl derivatives. researchgate.net Specifically, this enzyme can convert (Z)-undec-9-enoic acid into (S)-10-hydroxyundecanoic acid, demonstrating a biocatalytic route to this class of compounds. researchgate.netdntb.gov.ua

| Method | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Chemical Hydrolysis | This compound, Potassium Hydroxide (aq) | Stirring at 100 °C for 16 h | 10-Hydroxyundecanoic acid | rsc.org |

| Enzymatic Hydration | (Z)-undec-9-enoic acid, Oleate Hydratase | Optimized buffer conditions, 28 h | (S)-10-Hydroxyundecanoic acid | researchgate.net |

The synthesis of 10-aminoundecanoic acid via the ammonolysis of this compound is a well-documented process. smolecule.com This reaction involves the direct substitution of the bromine atom with an amino group using ammonia (B1221849) as the nucleophile. The process is typically carried out in a concentrated aqueous ammonia solution.

Research on the analogous synthesis of 10-aminodecanoic acid from 10-bromodecanoic acid provides a detailed protocol, where the molten bromo-acid is introduced into a 25% by weight aqueous ammonia solution and stirred at approximately 15 °C. google.comgoogleapis.com The reaction is slow at this temperature, taking around six days to complete, but yields can reach 77%. google.comgoogleapis.com Increasing the temperature can accelerate the reaction but also promotes the formation of the undesired 11-hydroxyundecanoic acid byproduct through hydrolysis. google.com Optimized conditions for the synthesis of 10-aminoundecanoic acid have been reported to achieve yields as high as 85%.

| Method | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Ammonolysis | This compound, Aqueous Ammonia (25 wt%) | 15 °C, 6 days | ~77% (analogous reaction) | google.comgoogleapis.com |

| Optimized Ammonolysis | This compound, Aqueous Ammonia | Optimized concentration, temperature, and time | Up to 85% |

This compound can be converted to its corresponding nitrile derivative, 10-cyanoundecanoic acid, through a nucleophilic substitution reaction with a cyanide salt. smolecule.com This transformation is a valuable synthetic route as the nitrile group can be further hydrolyzed to a carboxylic acid, thus extending the carbon chain, or reduced to an amine. The reaction typically proceeds via an SN2 mechanism, where the cyanide ion (CN⁻), usually from a salt like sodium or potassium cyanide, attacks the carbon bearing the bromine atom. Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are commonly employed to facilitate this type of reaction.

| Method | Reagents | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Cyanation | This compound, Sodium Cyanide (NaCN) | Polar aprotic solvent (e.g., DMF, Acetone), Heat | 10-Cyanoundecanoic acid | smolecule.com |

The bromine atom of this compound can be replaced by another halogen, most notably iodine, through an interhalogen exchange reaction. This is particularly important for the synthesis of radioiodinated fatty acids used in medical imaging. The reaction is a variant of the Finkelstein reaction, where an alkyl bromide is treated with an iodide salt.

Research has shown that this exchange can be highly efficient for aliphatic bromides. For instance, the radioiodination of 11-bromoundecanoic acid with sodium radioiodide in a melt of pivalic acid resulted in a nearly quantitative (99%) incorporation of the radioiodide. dntb.gov.ua Another established method involves refluxing the ω-bromofatty acid with radioiodide in an acetone solution, which is a standard procedure for preparing these labeled molecules. snmjournals.org These methods provide access to molecules like 10-iodoundecanoic acid, which can be used to study fatty acid metabolism and for myocardial imaging. snmjournals.org

| Method | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Pivalic Acid Melt | 11-Bromoundecanoic acid, Na125I | Melt at 155 °C, 1 h | 99% | dntb.gov.ua |

| Acetone Reflux | ω-Bromofatty acid, Radioiodide | Reflux in acetone, 3 h | Not specified | snmjournals.org |

A significant derivatization pathway for this compound is its reaction with iminodiacetic acid (IDA) to produce bifunctional chelating agents. In this reaction, the secondary amine of IDA acts as a nucleophile, displacing the bromide to form a tertiary amine, specifically an N-substituted iminodiacetic acid derivative. These molecules are of great interest as they combine a fatty acid tail with a powerful metal-ion-chelating headgroup, useful for developing radiopharmaceuticals and other targeted therapeutic or diagnostic agents. nih.gov

A detailed procedure for the synthesis of the analogous 11-[bis(carboxymethyl)amino]undecanoic acid has been reported. iaea.org The reaction involves dissolving 11-bromoundecanoic acid in ethanol (B145695) and adding an aqueous solution of iminodiacetic acid. The pH of the mixture is raised to and maintained at 12 using a sodium hydroxide solution, and the mixture is refluxed for several hours. iaea.org The basic conditions deprotonate the carboxylic acid groups of IDA and facilitate the nucleophilic attack by the amine nitrogen. The resulting product, 10-[bis(carboxymethyl)amino]undecanoic acid, is a valuable precursor for creating metal complexes. iaea.org

| Method | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | 11-Bromoundecanoic acid, Iminodiacetic acid, NaOH | Ethanol/Water, Reflux for 5 h, pH 12 | 37% | iaea.org |

The thiol group of the amino acid cysteine is a potent nucleophile that readily reacts with alkyl halides. csbsju.eduwikipedia.org The reaction of this compound with cysteine results in the formation of a thioether linkage, yielding S-(10-carboxydecyl)cysteine. This type of reaction is crucial for attaching fatty acid chains to peptides and for studying the metabolism of halogenated compounds. nih.govnih.gov

The synthesis is typically carried out under basic conditions to deprotonate the thiol group, enhancing its nucleophilicity. In a reported procedure for the 11-bromo isomer, 11-bromoundecanoic acid and cysteine hydrochloride are dissolved in a 2.5 N aqueous sodium hydroxide solution. escholarship.org The mixture is stirred at room temperature for 24 hours. escholarship.org Subsequent neutralization with acetic acid to pH 5 causes the thiolated product to precipitate, which can then be collected. This method has been shown to produce the desired S-alkylated cysteine derivative in good yield (66%). escholarship.org

| Method | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Thioether Formation | 11-Bromoundecanoic acid, Cysteine hydrochloride, NaOH (aq) | Room Temperature, 24 h | 66% | escholarship.org |

Reaction with Iminodiacetic Acid to Form Chelating Agents

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional group that can undergo several key reactions to produce a variety of derivatives.

Esterification is a fundamental reaction of this compound, enabling the synthesis of various esters. smolecule.com A common example is the formation of methyl 10-bromoundecanoate. This reaction is typically carried out by reacting this compound with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The mixture is often refluxed for an extended period to achieve a high yield of the corresponding ester. prepchem.com The resulting esters, like methyl 10-bromoundecanoate, are valuable intermediates in organic synthesis. sigmaaldrich.comsigmaaldrich.comlookchem.com

Table 1: Esterification of this compound

| Reactant | Reagent | Product | Conditions |

|---|

The carboxylic acid group of this compound can react with amines to form amides. smolecule.com This amidation reaction is significant as it opens pathways to the synthesis of various amide-containing compounds and polyamide precursors. For instance, the reaction of this compound with an amine, often in the presence of a coupling agent or by forming an activated derivative of the carboxylic acid, yields the corresponding N-substituted 10-bromoundecanamide.

Furthermore, this compound serves as a precursor for 10-aminoundecanoic acid, a key monomer in the production of specialty polyamides. The synthesis involves the ammonolysis of this compound, where the bromine atom is displaced by an amino group. google.comgoogle.com This subsequent bifunctional monomer, containing both an amine and a carboxylic acid, can then undergo polycondensation to form polyamides. The properties of the resulting polymers can be influenced by the purity of the monomer and the reaction conditions during polymerization. google.com

Table 2: Amidation and Related Reactions of this compound

| Reactant | Reagent/Process | Product | Application |

|---|---|---|---|

| This compound | Amine | N-substituted 10-bromoundecanamide | Synthesis of amides |

The carboxylic acid group of this compound can be reduced to form the corresponding alcohol, 10-bromoundecanol, or in some cases, the aldehyde. smolecule.com This transformation is typically achieved using strong reducing agents. For instance, borane (B79455) dimethyl sulfide (B99878) complex in tetrahydrofuran (B95107) (THF) can effectively reduce the carboxylic acid to the primary alcohol. rsc.org The reaction is generally performed under an inert atmosphere, and after the reduction is complete, the reaction is quenched, often with an acidic workup. rsc.org The resulting 10-bromoundecanol is a useful intermediate for further synthetic modifications.

While the carboxylic acid group is already in a high oxidation state, the term "oxidation" in this context can refer to reactions that lead to derivatives like peroxy acids or other oxidized species. However, more commonly, the focus of oxidation is on other parts of the molecule or on precursors. For instance, this compound itself can be synthesized by the oxidation of 10-bromodecanol (B1266680).

Reduction to Alcohols and Aldehydes

Other Functionalization Reactions

Beyond the direct reactions of the carboxylic acid and the bromine atom, this compound can participate in other important functionalization reactions.

This compound can undergo decarboxylation, a reaction that involves the loss of the carboxyl group as carbon dioxide. This reaction is particularly useful in alkylation reactions, such as the alkylation of quinones. atlantis-press.comui.ac.idresearchgate.net In a process known as the Kochi-Anderson radical decarboxylation, a silver salt of the carboxylic acid is often used. researchgate.net The reaction can be initiated with an oxidizing agent like ammonium (B1175870) persulfate in the presence of a silver salt (AgNO₃). atlantis-press.comui.ac.id The process generates a bromoalkyl radical, which then adds to the quinone ring. atlantis-press.com This method allows for the introduction of a bromoalkyl chain onto a quinone scaffold, leading to the synthesis of novel quinone derivatives with potential biological activities. atlantis-press.comui.ac.id

Table 3: Decarboxylative Alkylation using this compound

| Substrate | Reagent | Key Intermediate | Product |

|---|

Coupling Reactions for Synthesis of Very-Long-Chain Alkene Pollinator Attractants

The synthesis of very-long-chain (VLC) alkenes, which are significant in the study of chemical ecology as pollinator attractants for species like sexually deceptive orchids, can be achieved using this compound as a key building block. nih.govslu.se These alkenes are often found in floral odors and play a crucial role in attracting specific pollinators. slu.se A practical and effective method involves the coupling of a terminal alkyne with a bromoalkanoic acid, such as this compound, to construct the carbon backbone of a very-long-chain fatty acid (VLCFA). nih.gov This resulting VLCFA serves as a direct precursor to the target alkene. slu.se

The general synthetic pathway consists of two main steps. nih.gov First, the lithium acetylide of a terminal alkyne is generated using a strong base like n-butyllithium (n-BuLi). This acetylide then undergoes a coupling reaction with a bromoalkanoic acid. nih.gov This reaction, often carried out in a solvent mixture containing hexamethylphosphoramide (B148902) (HMPA), forms a very-long-chain alkynoic acid. nih.gov The second step is the selective hydrogenation of the carbon-carbon triple bond in the alkynoic acid intermediate to a (Z)-alkene. nih.govslu.se This is typically accomplished using a poisoned catalyst, such as Lindlar catalyst, under a hydrogen atmosphere. nih.gov This method provides high isomeric purity of the desired (Z)-alkene, which is often the biologically active form. nih.govslu.se

For instance, applying this methodology, this compound can be reacted with a suitable terminal alkyne to produce various VLCFA precursors. A similar reaction using 11-bromoundecanoic acid has been documented to produce (12Z)-tetracosenoic acid, highlighting the utility of this approach. nih.gov The un-optimised yield for such coupling reactions can vary, with documented examples ranging from fair to excellent. nih.gov

Table 1: Example Coupling Reaction for VLCFA Precursor Synthesis

| Reactant 1 (Bromoalkanoic Acid) | Reactant 2 (Terminal Alkyne) | Intermediate Product (Alkynoic Acid) | Final Product (VLCFA via Hydrogenation) |

| 11-Bromoundecanoic acid | 1-Tridecyne | 12-Tetracosynoic acid | (12Z)-Tetracosenoic acid |

This table illustrates a documented synthesis using an isomer of this compound to demonstrate the pathway. nih.gov

Conversion to Betaines

This compound can serve as a precursor for the synthesis of novel betaines, a class of zwitterionic compounds. The synthesis pathway for converting a brominated fatty acid into a betaine (B1666868) is a multi-step process that has been effectively demonstrated for the structurally similar 11-bromoundecanoic acid. researchgate.net This chemical transformation results in amphiphilic molecules with potential applications as specialized surfactants.

The conversion process can be outlined in four primary stages:

Esterification: The carboxylic acid group of this compound is first converted into a methyl ester. This is typically achieved by reacting the acid with methanol in the presence of an acid catalyst. This step protects the carboxylic acid functionality during subsequent reactions. researchgate.net

Amination: The resulting methyl 10-bromoundecanoate is then reacted with a suitable secondary or tertiary amine. In this nucleophilic substitution reaction, the amine displaces the bromide ion, forming a tertiary amino ester or a quaternary ammonium ester, respectively. researchgate.net

Quaternization: If a secondary amine was used in the previous step, the resulting tertiary amino ester is quaternized. This is commonly done by reacting the amino ester with an alkylating agent, such as methyl iodide, to form a quaternary ammonium salt, also known as an esterquat. researchgate.net

Saponification: In the final step, the ester group of the esterquat is hydrolyzed under basic conditions, for example, using lithium hydroxide (LiOH). This saponification reaction deprotects the ester, yielding the carboxylate anion and forming the final betaine product, which contains both a positive quaternary ammonium head and a negative carboxylate tail. researchgate.net

Table 2: Generalized Pathway for the Conversion of this compound to a Betaine

| Step | Starting Material | Reagent(s) | Intermediate/Final Product |

| 1. Esterification | This compound | Methanol, Acid Catalyst | Methyl 10-bromoundecanoate |

| 2. Amination | Methyl 10-bromoundecanoate | Dimethylamine | Methyl 10-(dimethylamino)undecanoate |

| 3. Quaternization | Methyl 10-(dimethylamino)undecanoate | Methyl Iodide | 10-Methoxycarbonyl-N,N,N-trimethyl-decan-1-aminium iodide (Esterquat) |

| 4. Saponification | 10-Methoxycarbonyl-N,N,N-trimethyl-decan-1-aminium iodide | Lithium Hydroxide, Water | 10-Carboxy-N,N,N-trimethyl-decan-1-aminium (A Betaine) |

This table presents a generalized synthetic route based on established methods for analogous compounds. researchgate.net

Applications of 10 Bromoundecanoic Acid in Advanced Organic Synthesis and Materials Science Research

Versatile Building Block for Complex Molecule Construction

The dual reactivity of 10-bromoundecanoic acid renders it a versatile building block in the intricate process of constructing complex organic molecules. smolecule.com The carboxylic acid moiety can readily undergo reactions such as esterification, amidation, and reduction, while the bromine atom is susceptible to nucleophilic substitution. smolecule.com This allows for the sequential or simultaneous introduction of different functional groups, paving the way for the synthesis of a diverse range of derivatives.

Researchers utilize this compound as a starting material to create molecules with tailored properties for various applications, including pharmaceuticals and agrochemicals. For instance, the bromine atom can be replaced by other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions. The carboxylic acid group can be converted into esters, amides, or other derivatives. smolecule.com This flexibility enables the assembly of complex structures from a relatively simple and commercially available precursor.

Table 1: Reactions of this compound for Complex Molecule Synthesis

| Reaction Type | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol | Ester | smolecule.com |

| Amidation | Amine | Amide | smolecule.com |

| Nucleophilic Substitution | Nucleophile (e.g., NH₃) | Amine, Alcohol, etc. | |

| Reduction | Reducing Agent | Bromo-alcohol |

Precursor in Polymer Chemistry and Functional Materials

The utility of this compound extends significantly into polymer chemistry and the design of advanced functional materials. smolecule.com Its ability to be incorporated into polymer backbones or grafted onto existing polymer chains allows for the precise introduction of functionality, influencing the material's final properties.

While not a direct monomer for polymerization, this compound is a crucial intermediate in the synthesis of ω-amino acids, which are the building blocks for certain polyamides. A primary application is its role as a precursor to 10-aminoundecanoic acid. This conversion is typically achieved through ammonolysis, where the bromine atom is substituted by an amino group.

The resulting 10-aminoundecanoic acid can then be used in polycondensation reactions to produce specialty polyamides. This is analogous to the industrial production of Nylon-11, which uses the closely related 11-aminoundecanoic acid. mdpi.comgoogle.comgoogle.com The synthesis of 11-aminoundecanoic acid often proceeds via the hydrobromination of undecylenic acid to form 11-bromoundecanoic acid, which is then subjected to ammonolysis. mdpi.comgoogle.com The properties of the resulting polyamides, such as thermal stability and mechanical strength, are influenced by the specific amino acid monomer used.

This compound and its analogs are employed to modify existing polymers to create new functional materials. A notable example is the synthesis of alkylcarboxylate-grafted polyethylenimine (PEI). smolecule.commedkoo.comsigmaaldrich.com In this process, the carboxylic acid end of the bromo-acid reacts with the primary or secondary amines of PEI, attaching the alkyl-bromo chain to the polymer backbone.

These modified PEIs have been investigated for applications such as gene delivery. smolecule.commums.ac.ir The introduction of hydrophobic alkyl chains can create a more favorable hydrophobic-hydrophilic balance on the polymer's surface, potentially enhancing its ability to interact with cell membranes and deliver genetic material. mums.ac.ir Research on related polymers like poly(propylenimine) (PPI) has shown that the length of the grafted alkyl chain is critical. mums.ac.ir For instance, modifying PPI with 10-bromodecanoic acid significantly improved gene transfection efficiency compared to modifications with shorter (C6) or longer (C16) chains, suggesting an optimal chain length for this application. mums.ac.ir

Table 2: Effect of Alkyl Chain Length on Gene Transfection in Modified Polymers

| Polymer Base | Alkyl Chain Source | Observation | Reference |

|---|---|---|---|

| Poly(propylenimine) (PPI) G4 | 10-bromodecanoic acid (C10) | Significant (up to 60-fold) increase in transfection efficiency | mums.ac.ir |

| Poly(propylenimine) (PPI) G4 | 6-bromohexanoic acid (C6) | No noticeable improvement in transfection | mums.ac.ir |

| Poly(propylenimine) (PPI) G4 | 16-bromohexadecanoic acid (C16) | No noticeable improvement in transfection | mums.ac.ir |

The incorporation of functional side chains into conjugated polymers is a key strategy for tuning their electronic and physical properties. Bromo-alkanoic acids, such as 11-bromoundecanoic acid, serve as reagents to synthesize these functional side chains. For example, 11-bromoundecanoic acid has been used in the synthesis of urethane-substituted diketopyrrolopyrrole (DPP) monomers. researchgate.net The bromo-acid is first converted into an acid azide (B81097) and then, via a Curtius rearrangement, to a reactive isocyanate. This isocyanate is subsequently reacted with an alcohol to form a urethane-linked side chain, which can be attached to the conjugated polymer core. researchgate.net

This approach allows for the introduction of long alkyl chains with a terminal carboxylic acid group (initially protected or to be deprotected later), which can improve solubility and provide a site for further functionalization or influence intermolecular interactions and solid-state packing, which are crucial for applications in organic electronics. rsc.orgnih.gov

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria. uah.eduresearchgate.net A significant area of research involves the biosynthesis of functionalized PHAs by feeding bacteria specific carbon sources. researchgate.net Microorganisms like Pseudomonas oleovorans can incorporate ω-brominated alkanoic acids, such as 11-bromoundecanoic acid, into the PHA structure alongside standard monomers like nonanoic acid. uah.eduuah.edu

This co-feeding technique results in a random copolymer containing side chains with terminal bromine atoms. uah.eduuah.edu The presence of the reactive bromine group transforms the inert biopolymer into a versatile platform for further chemical modification. uah.edu For example, the bromine can be substituted with an azide group, which can then undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). uah.eduuah.edu This allows for the attachment of a wide variety of molecules to the PHA backbone, creating tailor-made biomaterials for applications in drug delivery and material science. uah.edu The yield and composition of the resulting functionalized PHA depend on the co-feeding strategy and culture conditions. uah.edu

The amphiphilic nature of this compound and its derivatives makes them suitable for applications as surfactants and lubricants. Derivatives of undecanoic acid have been shown to be effective additives in water-based metal cutting fluids, where they act as lubricants and provide rust-inhibiting and antiwear properties. scribd.com

Furthermore, the compound serves as a precursor for the synthesis of specialty surfactants. Research has detailed the synthesis of novel betaine-type zwitterionic surfactants starting from 11-bromoundecanoic acid. researchgate.netmdpi.com These surfactants exhibit unique properties at interfaces and in solution, making them of interest for various formulations. The development of surfactants from bio-based materials is a growing trend, and undecanoic acid derivatives are part of this effort. googleapis.com

Incorporation into Functionalized Bacterial Polyhydroxyalkanoates (PHAs)

Development of Biologically Active Compound Precursors and Analogs (Excluding Direct Biological Activity)

This compound serves as a versatile building block in the synthesis of complex molecules investigated for their potential in various scientific fields. Its bifunctional nature, featuring a terminal carboxylic acid and a bromine atom, allows for a wide range of chemical modifications, making it a valuable precursor for novel compounds.

Synthesis of Novel Betaines for Surface Activity Research

In the pursuit of new surfactants with unique properties, this compound has been utilized as a key starting material for the synthesis of novel betaines. researchgate.net The synthesis involves a multi-step process that begins with the conversion of 11-bromoundecanoic acid to its methyl ester, followed by reactions with various aliphatic amines to create secondary and tertiary amine esters. researchgate.net These intermediates are then quaternized with methyl iodide to form esterquats, which are subsequently saponified to yield the final betaine (B1666868) products. researchgate.netresearchgate.net The structure of these synthesized betaines, incorporating a long hydrocarbon chain derived from this compound, is crucial for their surface-active properties. researchgate.net Researchers have explored these novel betaines for their potential applications as surfactants, studying their performance in areas like micelle formation and reduction of surface tension. researchgate.net

Preparation of Modified Quinone Derivatives (e.g., 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone)

This compound is a crucial reagent in the synthesis of modified quinone derivatives, such as 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone. researchgate.netatlantis-press.com This synthesis is typically achieved through a bromoalkylation reaction where thymoquinone (B1682898) is reacted with this compound in the presence of silver nitrate (B79036) and ammonium (B1175870) persulfate. researchgate.netatlantis-press.com The reaction involves the decarboxylation of the fatty acid, initiated by silver nitrate, to form a nucleophile that then undergoes a nucleophilic substitution onto the quinone ring. atlantis-press.com The resulting compound, 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone, has been characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR. atlantis-press.com The introduction of the long bromodecyl chain from this compound significantly alters the physicochemical properties of the parent quinone, notably increasing its lipophilicity. atlantis-press.comui.ac.id This modification has been a subject of interest in studies exploring the structure-activity relationships of quinone compounds. researchgate.netatlantis-press.com

Synthesis of Cholesteryl Lactate-Fatty Acid Conjugates

In the field of medicinal chemistry, this compound has been employed as a precursor in the synthesis of novel cholesteryl lactate-fatty acid conjugates. ijpsr.comresearchgate.netijpsr.com The synthetic route involves the initial esterification of cholesterol with lactic acid to form cholesteryl lactate (B86563). Subsequently, the hydroxyl group of cholesteryl lactate is coupled with the carboxylic acid group of 11-bromoundecanoic acid. ijpsr.comijpsr.com This conjugation results in a hybrid molecule that incorporates the structural features of cholesterol, lactic acid, and a long-chain brominated fatty acid. ijpsr.comresearchgate.netijpsr.com The synthesized conjugates have been characterized by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. ijpsr.comresearchgate.net

Precursors for Specialized Aminocarboxylic Acid Ligands in Coordination Chemistry Research

This compound's chemical structure makes it a suitable starting point for creating specialized ligands for coordination chemistry. Aminopolycarboxylic acids are a class of ligands known for forming stable complexes with metal ions. wikipedia.org The synthesis of such ligands can be engineered by introducing nitrogen atoms and multiple carboxyl groups. wikipedia.org While direct synthesis of aminocarboxylic acid ligands from this compound is a broad area of research, the principle involves utilizing the terminal bromine for nucleophilic substitution with an amine-containing moiety, and the carboxylic acid group for coordination. This allows for the creation of ligands with long, flexible hydrocarbon chains that can influence the coordination geometry and solubility of the resulting metal complexes. mdpi.comsioc-journal.cn The ability to tailor the ligand structure by varying the length of the hydrocarbon chain and the nature of the coordinating groups is of significant interest in the design of new metal complexes with specific properties. wikipedia.org

Functionalization for Photoswitchable Systems

The long alkyl chain of this compound is valuable for functionalizing surfaces and molecules in the development of photoswitchable systems. In one example, a related compound, 11-(4-phenylazo)phenoxy)undecanoic acid (AzoC11 acid), was synthesized and used to create a nanocomposite film with titanium dioxide (TiO2). rsc.org This AzoC11 acid, which can be conceptually derived from a precursor like this compound through substitution of the bromine with a photosensitive azobenzene (B91143) phenol, is key to the material's light-responsive behavior. rsc.org The nanocomposite film exhibits reversible wettability, switching between hydrophobic and hydrophilic states upon irradiation with UV light or heating. rsc.org This change is attributed to the trans-cis isomerization of the azobenzene moiety within the AzoC11 acid. rsc.org The undecanoic acid chain acts as a flexible spacer, anchoring the photoswitchable group to the TiO2 nanoparticles. rsc.org

As a Source for Halogenated Fatty Acids in Spectroscopic Biomarker Identification

Halogenated fatty acids, including brominated variants that can be synthesized from precursors like this compound, are utilized in analytical and biomedical research. Specifically, they can serve as internal standards or biomarkers in spectroscopic techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netmdpi.com In studies analyzing complex biological or environmental samples, the unique mass spectrum of a halogenated fatty acid, which is not naturally abundant, allows for its clear identification and quantification. researchgate.netmdpi.com For instance, in the analysis of volatile organic compounds from cooking oils, various fatty acids and their derivatives have been identified. researchgate.netmdpi.com The introduction of a known quantity of a synthetic halogenated fatty acid can help in the accurate determination of the concentrations of other analytes by correcting for variations in sample preparation and instrument response.

Characterization and Analytical Methodologies for 10 Bromoundecanoic Acid and Its Derivatives

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating 10-bromoundecanoic acid from reaction byproducts, unreacted starting materials, and other impurities, as well as for assessing the final purity of the product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard technique for the analysis of volatile and thermally stable compounds. resolvemass.ca For fatty acids, derivatization is typically required to increase their volatility. avantiresearch.com This usually involves converting the carboxylic acid to a more volatile ester, such as a methyl ester (FAME). resolvemass.ca

Once derivatized, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a capillary column. lipidmaps.org The separated components then enter the mass spectrometer, which provides mass spectra for identification. GC-MS can effectively separate and identify different fatty acids and their halogenated derivatives, making it an excellent tool for product profiling. nih.govnih.gov This technique can distinguish between positional isomers and quantify impurities. For example, GC-MS analysis has been used to identify 11-bromoundecanoic acid as a potential biomarker in raw chicken meat samples inoculated with Salmonella. mdpi.combohrium.com The high selectivity of GC-MS allows for the detection of trace-level components, which is crucial for ensuring the purity of the final product. resolvemass.ca

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of fatty acids, offering high sensitivity and the ability to operate at room temperature, which minimizes the risk of degradation for heat-sensitive compounds. unco.edu For fatty acids like this compound, which lack a strong chromophore for UV detection, derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance detection. unco.edu

Reversed-phase HPLC (RP-HPLC) is frequently used for the separation of fatty acids and their derivatives. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Less polar compounds are retained longer on the column.

A key challenge in the analysis of brominated undecanoic acids is the separation of positional isomers, such as this compound and 11-bromoundecanoic acid. These isomers can be byproducts in certain synthetic routes. Their separation can be challenging due to very similar polarities. However, specialized columns and optimized mobile phases in HPLC can achieve this separation. For instance, a C18 reversed-phase column with a mobile phase of 70:30 acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) has been reported for the purity assessment of this compound, with a retention time of 8.2 minutes.

The purity of this compound can be greater than 95% as determined by HPLC. The technique is also invaluable for monitoring the progress of reactions, such as the purification of trityl-protected mercaptoundecanoic acid from the starting material, 11-bromoundecanoic acid, where complete separation can be difficult to achieve with column chromatography alone. researchgate.net

Table 1: Example HPLC Method for this compound Purity Analysis

| Parameter | Value |

| Column | C18 reverse-phase, 5 µm, 250 mm × 4.6 mm |

| Mobile Phase | 70:30 Acetonitrile/Water (0.1% TFA) |

| Retention Time | 8.2 min |

This interactive table summarizes a reported HPLC method for analyzing the purity of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, assess compound purity, and identify appropriate solvent systems for larger-scale column chromatography. umich.edusigmaaldrich.com The principle of TLC relies on the differential migration of compounds up a plate coated with a stationary phase (commonly silica (B1680970) gel or alumina) as a solvent (the mobile phase) moves by capillary action. iitg.ac.in

For reactions involving this compound, TLC can be used to track the disappearance of starting materials and the appearance of products. libretexts.org For example, in the synthesis of derivatives where the bromine atom is substituted, TLC can show a new spot with a different retention factor (Rf) corresponding to the product. The Rf value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org

The choice of the mobile phase is critical for achieving good separation. For fatty acids and their derivatives, which are relatively nonpolar, a common mobile phase system for normal-phase TLC (using a polar stationary phase like silica gel) is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. sigmaaldrich.com Adjusting the ratio of these solvents allows for the optimization of the separation. For instance, in the purification of a derivative of 11-bromoundecanoic acid, TLC was used to identify solvent combinations for column chromatography, although the product and starting material remained close on the plate, indicating the need for a more powerful separation technique like HPLC for complete purification. researchgate.net

Table 2: Factors Influencing TLC Separation and Rf Values

| Factor | Effect on Rf Value |

| Solvent Polarity | Increased polarity of the mobile phase generally increases the Rf values of all compounds. |

| Compound Polarity | More polar compounds interact more strongly with the polar stationary phase (e.g., silica gel) and have lower Rf values. |

| Layer Thickness | Thicker stationary phase layers can cause the mobile phase to move slower, potentially decreasing Rf values. libretexts.org |

| Chamber Saturation | An unsaturated chamber can lead to solvent evaporation from the plate, altering the mobile phase composition and affecting Rf values. libretexts.org |

This interactive table outlines key factors that can affect the outcome of a TLC separation and the resulting Rf values.

Advanced Characterization in Specific Applications

Beyond standard chromatographic methods, more advanced techniques are employed to study the specific properties and interactions of this compound and its derivatives in specialized contexts, such as in organometallic chemistry or surface science.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals or transition metal ions. nih.gov While this compound itself is not paramagnetic, it can be derivatized with a stable radical, known as a spin label, to make it EPR-active. Nitroxide spin labels are commonly used for this purpose. libretexts.org

Spin-labeled fatty acids are valuable probes for studying the structure and dynamics of their environment, such as in biological membranes or in the investigation of enzymatic hydrolysis. libretexts.orgacs.org The EPR spectrum of a nitroxide spin label is sensitive to its rotational motion and the polarity of its surroundings. acs.org For instance, the shape of the EPR signal and the hyperfine splitting constants can provide information about the mobility of the fatty acid chain and its orientation within a lipid bilayer. libretexts.orgpnas.org

In the context of organometallic adducts, if this compound or its derivatives were to be complexed with a paramagnetic metal center, EPR spectroscopy would be a primary tool for characterizing the electronic structure and coordination environment of the metal ion. The technique can also be used in spin trapping experiments, where a short-lived radical reacts with a spin trap to form a more stable radical adduct that can be detected by EPR, providing evidence for radical-mediated reaction mechanisms. uiowa.eduscribd.com

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that can provide atomic-scale resolution of conductive or semiconductive surfaces. nih.govbeilstein-journals.org It has been extensively used to study the self-assembly of molecules, including long-chain carboxylic acids and their derivatives, into ordered two-dimensional structures (monolayers) on flat substrates like highly oriented pyrolytic graphite (B72142) (HOPG). capes.gov.brnih.govbruker-nano.jp

While direct STM studies specifically on this compound are not prominently detailed in the provided context, extensive research on analogous long-chain bromo- and haloalkanoic acids provides significant insight into how these molecules behave at surfaces. capes.gov.bracs.orgresearchgate.net These studies reveal that molecules like 11-bromoundecanoic acid and 12-bromododecanoic acid form self-assembled monolayers at the liquid-solid interface. acs.org The STM images clearly show the molecular packing and conformation on the graphite surface. acs.org

The bromine atom acts as a distinct chemical marker in STM images, often appearing brighter due to its electronic properties, which aids in determining the orientation and packing of the molecules within the self-assembled layer. researchgate.netyale.edu The interplay of intermolecular forces (such as hydrogen bonding between carboxylic acid groups and van der Waals interactions between alkyl chains) and molecule-substrate interactions governs the final structure of the monolayer. nih.gov STM studies on similar molecules show that they arrange in lamellar structures, with the alkyl chains lying parallel to the substrate surface. bruker-nano.jp The presence and position of the bromine atom can influence these packing arrangements. capes.gov.br

Theoretical and Computational Investigations of 10 Bromoundecanoic Acid

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the underlying mechanisms of chemical reactions, providing information on the stability of reactants, products, and the energetic barriers of transition states.

Density Functional Theory (DFT) has been utilized to explore the electronic properties and structures of complex molecules derived from bromoalkanoic acids, including 10-bromoundecanoic acid. In the synthesis of novel diketopyrrolopyrrole (DPP) derivatives, this compound serves as a precursor to an acid azide (B81097), which is then converted to a urethane (B1682113) side chain. researchgate.net DFT calculations were employed to determine the energy-minimized structure of the final DPP-urethane product, providing crucial insights into its conformation. researchgate.net

In other research, DFT calculations using the B3LYP hybrid functional were applied to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of KuQuinone dyes. torvergata.it While attempts to synthesize these dyes using 11-bromoundecanoic acid were unsuccessful due to presumed intramolecular side reactions, the theoretical analysis of the target structures highlights the role of DFT in predicting the electronic and photophysical properties of complex systems derived from such precursors. torvergata.it These calculations are essential for understanding the electronic conjugation and potential of these molecules as sensitizers in applications like dye-sensitized solar cells. torvergata.it

Molecular Modeling and Interaction Studies

Molecular modeling encompasses a range of computational techniques used to predict and analyze the behavior of molecules, from their basic physicochemical properties to their complex interactions with biological targets.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a ligand to a macromolecule. This method has been applied to derivatives of this compound to evaluate their potential biological activity.

In one study, this compound was used in a bromoalkylation reaction to synthesize 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone, a derivative of Thymoquinone (B1682898) (TQ). atlantis-press.comresearchgate.net The activity of this synthesized compound was evaluated by molecular docking against a cytochrome protein (CYP) macromolecule model. atlantis-press.comresearchgate.net The results indicated that the derivative exhibited a lower Gibbs free energy (ΔG°) and a smaller inhibition constant (Ki) compared to the parent TQ, suggesting a more favorable binding interaction with the CYP macromolecule. atlantis-press.com This enhanced interaction was attributed to the increased lipophilicity conferred by the bromoalkyl chain, which improves the compound's ability to penetrate the lipophilic membrane of the macromolecule. atlantis-press.comresearchgate.net

| Ligand | Gibbs Free Energy (ΔG°) (kcal/mol) | Inhibition Constant (Ki) (µM) | Calculated IC50 (mg/mL) |

|---|---|---|---|

| Thymoquinone (TQ) | -5.4 | 109.95 | 36.11 |

| 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone | -7.9 | 1.61 | 1.23 |

Similarly, other studies have used molecular docking to assess the activity of benzoquinone derivatives synthesized from bromoalkanoic acids against other protein targets. Derivatives synthesized using 11-bromoundecanoic acid and 8-bromooctanoic acid were docked with the mitochondrial translocator protein (TSPO) and the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). ui.ac.idaip.org The results showed that these compounds have a higher tendency to bind with the TSPO macromolecule over the PTEN macromolecule. ui.ac.id

| Macromolecule | Ligand | Gibbs Free Energy (ΔG°) (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| TSPO | 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone | -5.52 | 92.16 |

| 3-(10-bromodecyl)-2-methyl-5-methoxy-1,4-benzoquinone | -5.21 | 157.92 | |

| Thymoquinone (TQ) | -5.88 | 49.02 | |

| PTEN | 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone | -5.07 | 214.29 |

| 3-(10-bromodecyl)-2-methyl-5-methoxy-1,4-benzoquinone | -4.59 | 434.77 | |

| Thymoquinone (TQ) | -4.77 | 335.29 |

Computational methods are frequently used to predict the physicochemical properties of molecules, which are critical for understanding their behavior in biological and chemical systems. Properties such as the partition coefficient (log P), a measure of lipophilicity, are particularly important.

For the derivative 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone, the log P value was calculated using HyperChem software and found to be significantly higher than that of its parent compound, Thymoquinone. atlantis-press.com This increased lipophilicity is a direct result of adding the long bromoalkyl chain from this compound and correlates with a greater potential for absorption and affinity for lipophilic membranes. atlantis-press.comresearchgate.net

While specific comprehensive computational studies on this compound itself are not widely detailed, data for closely related compounds like 11-bromoundecanoic acid and 10-bromodecanoic acid provide valuable reference points for its expected properties. ambeed.comambeed.com These properties, calculated through computational chemistry algorithms, are essential for predicting a compound's behavior and guiding its application in research.

| Property | 11-Bromoundecanoic acid ambeed.com | 10-Bromodecanoic acid ambeed.com |

|---|---|---|

| Molecular Weight (g/mol) | 265.19 | 251.16 |

| Number of Heavy Atoms | 14 | 13 |

| Fraction Csp3 | 0.91 | 0.90 |

| Number of Rotatable Bonds | 10 | 9 |

| Number of H-bond Acceptors | 2.0 | 2.0 |

| Number of H-bond Donors | 1.0 | 1.0 |

| Molar Refractivity | 64.63 | 59.83 |

| Topological Polar Surface Area (TPSA) | 37.3 | 37.3 |

Future Directions and Emerging Research Avenues in 10 Bromoundecanoic Acid Chemistry

Development of Sustainable Synthetic Pathways and Green Chemistry Approaches

The conventional synthesis of 10-bromoundecanoic acid often involves the anti-Markovnikov hydrobromination of 10-undecenoic acid. While effective, future research is increasingly focused on developing more environmentally benign and efficient synthetic routes, aligning with the principles of green chemistry.

One promising avenue is the exploration of enzymatic catalysis. The use of enzymes, such as certain lipases, could offer a highly selective and eco-friendly alternative to traditional chemical catalysts for bromination or other transformations, potentially proceeding under milder reaction conditions and in aqueous media. Another green approach involves the use of solid acid catalysts, such as ion-exchange resins like Dowex, which can be easily recovered and reused, minimizing waste. acs.org Research into a Dowex H+/NaI system for the esterification of the related 11-bromoundecanoic acid has shown high efficiency and could be adapted for reactions involving this compound. acs.org

Future investigations should also focus on optimizing reaction conditions to reduce the formation of byproducts. For instance, in the synthesis of the isomeric 11-bromoundecanoic acid, controlling parameters like temperature and solvent is crucial to minimize the formation of 10-bromo byproducts and dibrominated species. Similar meticulous optimization for the synthesis of this compound could lead to higher purity and less downstream processing. The development of continuous-flow reactor systems, which offer better control over reaction parameters and can improve safety and scalability, is another key area for future research.

Table 1: Comparison of Synthetic Approaches for Bromoalkanoic Acids

| Parameter | Conventional Synthesis | Emerging Green Approaches |

|---|---|---|

| Catalyst | Peroxides (e.g., BPO), HBr | Enzymes (e.g., Lipases) , Solid Acids (e.g., Dowex) acs.org |

| Solvent | Toluene (B28343), Chlorinated Solvents | Aqueous media, Greener organic solvents |

| Byproducts | Positional isomers, dibrominated species | Potentially fewer byproducts due to higher selectivity |

| Sustainability | Generates waste, uses hazardous reagents | Reusable catalysts, milder conditions, reduced waste |

Exploration of Novel Derivatization Strategies for Advanced Materials

The reactivity of both the carboxylic acid and the bromine atom in this compound makes it a versatile building block for novel materials. Future research will likely focus on exploiting these functionalities to create a new generation of advanced materials with tailored properties.

The carboxylic acid group can be readily converted into esters and amides, providing a platform for a wide array of derivatives. smolecule.com The bromine atom, on the other hand, is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com For example, substitution with thiourea (B124793) followed by hydrolysis can yield 10-thioundecanoic acid, a thiol-containing molecule with potential applications in self-assembled monolayers and nanoparticle functionalization. google.com Similarly, reaction with sodium azide (B81097) can produce the corresponding azido-acid, a key component for "click" chemistry reactions like the Huisgen cycloaddition, enabling the facile ligation of molecules to surfaces or other polymers. uah.eduuga.edu

Future work could explore more complex derivatization strategies. This includes the synthesis of bifunctional molecules for creating crosslinkable lipids for drug delivery systems or for producing new types of polymers. google.commdpi.com The synthesis of alkylcarboxylate-grafted polyethylenimine using bromoalkanoic acids has already shown promise for gene delivery applications, and further exploration with this compound could yield materials with improved biocompatibility and transfection efficiency. smolecule.com

Advanced Applications in Functional Polymers and Surface Science

This compound is a known intermediate in the synthesis of specialty polyamides like nylon-11. smolecule.com Future research is expected to expand its role in the creation of a broader range of functional polymers and for advanced applications in surface science.